Cas no 2138202-80-7 (Ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate)
![Ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/2138202-80-7x500.png)
Ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate 化学的及び物理的性質
名前と識別子
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- EN300-700505
- ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
- 2138202-80-7
- Ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
-
- インチ: 1S/C11H16O4/c1-2-13-10(12)9-11(15-9)5-8(14-6-11)7-3-4-7/h7-9H,2-6H2,1H3
- InChIKey: HVJBMRIKARDHNU-UHFFFAOYSA-N
- SMILES: O1C(C(=O)OCC)C21COC(C2)C1CC1
計算された属性
- 精确分子量: 212.10485899g/mol
- 同位素质量: 212.10485899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 286
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 48.1Ų
Ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-700505-1.0g |
ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate |
2138202-80-7 | 1g |
$0.0 | 2023-06-07 |
Ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
Ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateに関する追加情報
Ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS No. 2138202-80-7): A Comprehensive Overview
Ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS No. 2138202-80-7) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique spirocyclic structure and functional groups, presents a promising candidate for further exploration in drug discovery and development.
The molecular framework of Ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate incorporates a spiro linkage between a dioxane ring and a heptane backbone, which is further substituted with a cyclopropyl group and a carboxylate ester moiety. This structural configuration imparts distinct chemical properties that make it an intriguing subject for synthetic modifications and biological evaluations.
In recent years, the interest in spirocyclic compounds has surged due to their potential to exhibit enhanced binding affinity and metabolic stability. The presence of the cyclopropyl group in this molecule is particularly noteworthy, as it is known to influence the conformational flexibility and electronic distribution of the compound. These features are crucial for designing molecules with improved pharmacokinetic profiles.
Moreover, the dioxaspiro core structure offers a unique scaffold that can be modified to target various biological pathways. Researchers have been exploring derivatives of this compound for their potential applications in treating neurological disorders, infectious diseases, and cancer. The ester functionality at the 2-position provides a handle for further chemical transformations, enabling the synthesis of novel analogs with tailored properties.
Recent studies have highlighted the significance of spirocyclic compounds in modulating enzyme activity and receptor binding. For instance, modifications to the Ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate structure have shown promise in inhibiting kinases and other therapeutic targets. The cyclopropyl group, in particular, has been found to enhance interactions with specific amino acid residues in protein targets, leading to increased efficacy.
The synthesis of Ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to achieve high yields and enantiopurity. These advancements have enabled researchers to explore more complex derivatives of this compound with greater ease.
In addition to its synthetic significance, Ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has been investigated for its potential role in materials science. The unique structural features of this compound make it a candidate for developing novel polymers and coatings with enhanced mechanical properties and thermal stability. The spirocyclic core can be incorporated into polymer backbones to create materials with tailored functionalities.
The pharmaceutical industry has also shown interest in licensing derivatives of this compound for clinical trials. Several companies have patented novel analogs based on the core structure of Ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate, indicating its commercial potential. Early-stage clinical studies are underway to evaluate the safety and efficacy of these derivatives in treating various diseases.
The future prospects of this compound are promising, with ongoing research focusing on expanding its chemical space through innovative synthetic strategies. Computational modeling and high-throughput screening techniques are being employed to identify new derivatives with improved pharmacological properties. These efforts are expected to yield valuable insights into the development of next-generation therapeutics.
In conclusion, Ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS No. 2138202-80-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile functional groups make it a valuable scaffold for drug discovery and material science applications. As research continues to uncover new possibilities for this compound, its potential impact on medicine and technology is likely to grow.
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